3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid
Overview
Description
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 . It is also known by other synonyms such as 3-methoxy-2-[(2-methylphenyl)methoxy]benzoic acid .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid consists of 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . For a more detailed view of the structure, you may refer to resources like the NIST Chemistry WebBook .Scientific Research Applications
- Application : It facilitates the enantioselective reduction of prochiral ketones, leading to the formation of chiral alcohols with high stereochemical purity .
- Application : Researchers utilize it to create chiral hydroxy acids, which find applications in pharmaceuticals, agrochemicals, and other fine chemicals .
- Application : By employing this compound, scientists can access optically pure amino acids, essential for drug development, peptide synthesis, and biochemical studies .
- Application : Researchers incorporate it into complex molecules, such as natural products or ligands, to achieve specific structural features .
- Application : Scientists explore its potential as a scaffold for designing novel pharmaceutical compounds, especially those targeting inflammation, cancer, or metabolic disorders .
- Application : Researchers employ it to study protein-ligand interactions, protein modifications, and cellular processes. Its bioactivity and binding properties make it valuable in this context .
Asymmetric Reduction Catalyst
Enantioselective Synthesis of Hydroxy Acids
Enantioselective Synthesis of Amino Acids
C2 Symmetric Building Block
Pharmaceutical Research
Chemical Biology and Proteomics
properties
IUPAC Name |
3-methoxy-2-[(2-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-6-3-4-7-12(11)10-20-15-13(16(17)18)8-5-9-14(15)19-2/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHFBOMPMUJIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC=C2OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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